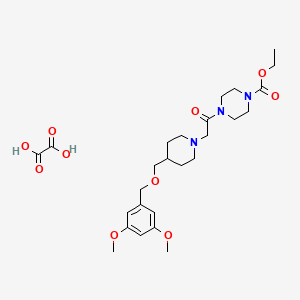
Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Preclinical Pharmacology and Pharmacokinetics
Research on compounds similar to Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate often focuses on their pharmacological properties. For example, CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been studied for its potential in treating major depressive disorder. Its high-binding affinity specific to GluN2B and pharmacokinetic profile suggest its relevance in developing new therapeutic strategies (Garner et al., 2015).
Diagnostic and Therapeutic Applications
Compounds with complex structures, similar to the one , are being explored for their diagnostic and therapeutic potentials. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its ability to visualize primary breast tumors in vivo, demonstrating the potential of certain compounds in non-invasive cancer diagnostics (Caveliers et al., 2002).
Pharmacological Impact on Metabolic Pathways
Understanding the metabolic fate of compounds provides insights into their safety and efficacy. Studies such as the investigation on the metabolic fate of irinotecan and its correlation with side effects like diarrhea highlight the importance of pharmacological research in optimizing drug safety and therapeutic outcomes (Gupta et al., 1994).
Novel Therapeutic Agents
The exploration of new therapeutic agents, particularly those targeting specific pathways or receptors, is a significant area of research. For example, the development of new derivatives of camptothecin for the treatment of non-small-cell lung cancer showcases the ongoing efforts to find more effective cancer treatments (Negoro et al., 1991).
Biomonitoring and Environmental Exposure
Research on the occurrence and effects of various compounds, including parabens and their metabolites in human samples, underscores the importance of biomonitoring studies in assessing environmental and occupational exposures. Such studies help in understanding the extent of human exposure to various chemicals and their potential health implications (Zhang et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O6.C2H2O4/c1-4-33-24(29)27-11-9-26(10-12-27)23(28)16-25-7-5-19(6-8-25)17-32-18-20-13-21(30-2)15-22(14-20)31-3;3-1(4)2(5)6/h13-15,19H,4-12,16-18H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTBIELEIYXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)


![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2875851.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

